molecular formula C15H30O3 B8043600 [5,8-Bis(hydroxymethyl)cyclododecyl]methanol

[5,8-Bis(hydroxymethyl)cyclododecyl]methanol

Cat. No.: B8043600
M. Wt: 258.40 g/mol
InChI Key: JHHIIRNIGHZJOE-UHFFFAOYSA-N
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Description

[5,8-Bis(hydroxymethyl)cyclododecyl]methanol is a complex organic compound characterized by its unique structure, which includes multiple hydroxymethyl groups attached to a cyclododecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,8-Bis(hydroxymethyl)cyclododecyl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of dodecane derivatives followed by hydroxymethylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the hydroxymethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5,8-Bis(hydroxymethyl)cyclododecyl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert hydroxymethyl groups into aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Hydroxymethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecane carboxylic acid derivatives, while reduction may produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5,8-Bis(hydroxymethyl)cyclododecyl]methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of hydroxymethyl groups on biological systems. It may also serve as a precursor for biologically active molecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of [5,8-Bis(hydroxymethyl)cyclododecyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: A simpler compound with a similar ring structure but lacking hydroxymethyl groups.

    Cyclododecanol: Contains a single hydroxyl group attached to the cyclododecane ring.

    Cyclododecanone: Features a ketone group instead of hydroxymethyl groups.

Uniqueness

[5,8-Bis(hydroxymethyl)cyclododecyl]methanol is unique due to the presence of multiple hydroxymethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[5,8-bis(hydroxymethyl)cyclododecyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c16-10-13-4-1-2-5-14(11-17)8-9-15(12-18)7-3-6-13/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHIIRNIGHZJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CCC(CCCC(C1)CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CCC(CCCC(C1)CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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